molecular formula C7H6ClN3 B3219617 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine CAS No. 1190319-36-8

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B3219617
CAS No.: 1190319-36-8
M. Wt: 167.59 g/mol
InChI Key: QZCUXLJMNWKSAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with an amine derivative, followed by cyclization using a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying signal transduction pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of anti-cancer agents.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, this compound can disrupt signal transduction pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
  • 4-chloro-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-1H-pyrrolo[2,3-b]pyridin-4-ol

Uniqueness

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chloro group at the 3-position and the amine group at the 5-position provides distinct properties compared to other similar compounds .

Properties

IUPAC Name

3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-4-3-10-5-1-2-6(9)11-7(4)5/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCUXLJMNWKSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1NC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 2
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 3
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 4
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 5
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine
Reactant of Route 6
3-chloro-1H-pyrrolo[3,2-b]pyridin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.